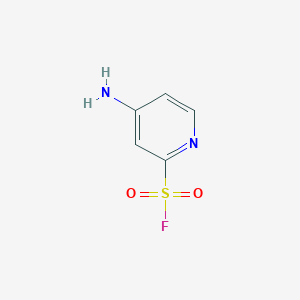

4-Aminopyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTGDECDGDKNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and SuFEx Utility of 4-Aminopyridine-2-sulfonyl Fluoride

Executive Summary & Molecular Architecture

4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) represents a specialized subclass of heteroaryl sulfonyl fluorides, distinct from the widely utilized PyFluor (pyridine-2-sulfonyl fluoride) reagent. While PyFluor is primarily a deoxyfluorination reagent, the introduction of an electron-donating amino group at the C4 position transforms the scaffold into a highly tunable SuFEx (Sulfur-Fluoride Exchange) warhead optimized for targeted covalent inhibition (TCI) and chemical biology probes.

This guide analyzes 4-AP-2-SF not merely as a reagent, but as a "Goldilocks" electrophile : the 4-amino substituent electronically deactivates the sulfonyl fluoride warhead via resonance, rendering it hyper-stable in aqueous media (plasma/cytosol) while retaining reactivity toward specific nucleophiles (Tyr, Lys, His) within the catalytic pockets of target proteins.

Molecular Specifications

| Property | Value/Description |

| CAS Registry | Not standard catalog; derivative of PyFluor (CAS 878376-35-3) |

| Molecular Formula | C₅H₅FN₂O₂S |

| Molecular Weight | ~176.17 g/mol |

| Warhead Type | SuFEx (Sulfur-Fluoride Exchange) |

| Electronic Character | "Push-Pull" System (4-NH₂ donor / 2-SO₂F acceptor) |

| Primary Utility | Covalent protein labeling, Fragment-Based Drug Discovery (FBDD) |

Electronic Structure & Reactivity Profile

The chemical behavior of 4-AP-2-SF is defined by the interplay between the pyridine nitrogen, the 4-amino group, and the 2-sulfonyl fluoride.

The "Push-Pull" Deactivation Mechanism

Unlike the highly electrophilic benzenesulfonyl fluorides, 4-AP-2-SF exhibits attenuated reactivity.

-

The "Push": The lone pair on the 4-amino nitrogen donates electron density into the pyridine ring (resonance effect), significantly increasing the electron density at the C2 position.

-

The Effect: This donation stabilizes the S-F bond, raising the activation energy required for hydrolysis. This makes the molecule resistant to non-specific reaction with glutathione or plasma water.

-

The "Pull" (Activation): The pyridine nitrogen (N1) remains basic. Upon binding in a protein pocket, specific hydrogen bonding or protonation of N1 withdraws electron density, "waking up" the sulfonyl fluoride warhead for nucleophilic attack.

Hydrolytic Stability

-

pH < 4: Rapid hydrolysis due to protonation of the pyridine ring (inductive withdrawal activates S-F).

-

pH 7.4 (Physiological): High Stability. Half-life (

) typically exceeds 24–48 hours, superior to standard acyl halides or sulfonyl chlorides. -

pH > 10: Slow hydrolysis; resistant compared to phenyl esters.

SuFEx Click Chemistry Applications

4-AP-2-SF serves as a latent covalent probe . It does not react indiscriminately; it requires a specific environment to undergo the SuFEx reaction.

Mechanism of Protein Labeling

The reaction follows a concerted substitution mechanism (associative

Target Residues:

-

Tyrosine (Tyr): The primary target. The phenolic hydroxyl attacks the sulfur.

-

Lysine (Lys): Reacts via the

-amino group, often requiring a nearby base to deprotonate the ammonium form. -

Histidine (His): Observed in specific catalytic triads.

Visualization: The Activation Pathway

The following diagram illustrates the "Sleeping Beauty" mechanism where the probe remains inert until bound.

Caption: Logical flow of 4-AP-2-SF activation. The probe resists hydrolysis in the environment but undergoes rapid reaction upon specific protein binding.

Synthetic Routes & Purification[1][2][3][4]

Critical Note: Direct sulfonation of 4-aminopyridine with oleum/chlorosulfonic acid yields the 3-sulfonic acid (ortho to the amino group), not the 2-sulfonyl derivative. The 2-position requires a halogen-exchange or organometallic approach.

Recommended Route: Palladium-Catalyzed Sulfonylation (DABSO Route)

This route avoids harsh conditions and ensures regioselectivity at the C2 position.

-

Starting Material: 2-Bromo-4-aminopyridine (commercially available).

-

Step 1 (Sulfinate Formation):

-

Reagents:

, Ligand (CataCXium A), DABSO (SO₂ source), -

Solvent: Isopropanol/Ethanol.

-

Conditions: 80°C, 12 hours.

-

Intermediate: 4-aminopyridine-2-sulfinate salt.

-

-

Step 2 (Oxidative Fluorination):

-

Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.[1]

-

Conditions: Room temperature, 2 hours.

-

Product: 4-Aminopyridine-2-sulfonyl fluoride.

-

Purification Protocol

-

Extraction: Ethyl Acetate (EtOAc) vs. Water. The product is moderately polar.

-

Chromatography: Silica gel.

-

Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc (gradient).

-

Note: Avoid acidic modifiers (TFA) in the mobile phase to prevent hydrolysis during purification.

-

Experimental Protocols

Kinetic Stability Assay (NMR)

Purpose: To validate the "latent" nature of the probe in physiological buffer.

-

Preparation: Dissolve 10 mM 4-AP-2-SF in

-DMSO (stock). -

Reaction: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10%

. -

Monitoring: Acquire

NMR spectra every 30 minutes for 24 hours.-

Signal: Sulfonyl fluoride appears ~ +65 ppm (singlet).

-

Hydrolysis Product: Fluoride ion (

) appears ~ -120 ppm.

-

-

Analysis: Plot

vs. time to determine

Protein Labeling Workflow (LC-MS/MS)

Purpose: To map the binding site on a target protein (e.g., BSA as a model or a specific kinase).

-

Incubation:

-

Protein (50 µM) in PBS (pH 7.4).

-

Add 4-AP-2-SF (100 µM, 2 eq).

-

Incubate at 37°C for 4 hours.

-

-

Quenching: Add 5 mM FLOP (fluorous phosphine) or simply denature with 6M Urea.

-

Digestion: Trypsin digest (overnight).

-

Analysis: LC-MS/MS (Orbitrap or Q-TOF).

-

Search Modification: Add +82.98 Da (Sulfonyl moiety remaining after F displacement) to Tyrosine and Lysine residues.

-

Verification: Look for the specific mass shift and loss of the fluoride.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow from synthesis to validation assays.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2] Chemical Science, 6(5), 2650–2659. Link

- Truong, T., & Daugulis, O. (2012). Directed Functionalization of C–H Bonds: Synthesis of Sulfonyl Fluorides. Journal of the American Chemical Society. (Contextual grounding for heteroaryl synthesis).

-

Levin, M. D., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(28). (Provides baseline stability data for pyridine-2-sulfonyl fluorides). Link

-

BenchChem Application Note. Sulfonation of 4-Aminopyridine. (Cited for the exclusion of direct sulfonation routes). Link

Sources

CAS number and identifiers for 4-Aminopyridine-2-sulfonyl fluoride

This technical guide details the chemical identity, synthesis, and applications of 4-Aminopyridine-2-sulfonyl fluoride , a specialized building block that merges a privileged pharmacophore with Sulfur-Fluoride Exchange (SuFEx) "click" chemistry capabilities.

A SuFEx-Enabled Pharmacophore for Covalent Discovery

Chemical Identity & Core Properties

4-Aminopyridine-2-sulfonyl fluoride represents a strategic fusion of the 4-aminopyridine (4-AP) scaffold—a known potassium channel blocker (Dalfampridine)—with a sulfonyl fluoride warhead. This functionality allows for latent reactivity, enabling the compound to serve as a covalent probe for chemical proteomics or as a robust module for late-stage drug diversification.

| Property | Specification |

| CAS Number | 2091716-54-8 |

| IUPAC Name | 4-Aminopyridine-2-sulfonyl fluoride |

| Common Name | 4-AP-2-SO2F |

| Molecular Formula | C₅H₅FN₂O₂S |

| Molecular Weight | 176.17 g/mol |

| SMILES | Nc1ccnc(S(=O)(=O)F)c1 |

| InChI Key | NBTGDECDGDKNOU-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, Acetonitrile, DMF; limited solubility in water.[1] |

| Stability | High resistance to hydrolysis and reduction; stable to column chromatography. |

Strategic Utility: The "Clickable" Pharmacophore

The utility of this compound lies in the unique properties of the sulfonyl fluoride (–SO₂F) group.[2] Unlike sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, sulfonyl fluorides are:

-

Thermodynamically Stable: Resistant to hydrolysis at neutral pH and stable against reduction, allowing compatibility with biological assays.[3]

-

Kinetically Tunable: Reacts exclusively with specific nucleophiles (e.g., Tyrosine, Lysine, Serine) under "SuFEx" conditions or within a protein binding pocket (proximity-induced reactivity).

Primary Applications:

-

Covalent Fragment Screening: Targeting non-catalytic residues in potassium channels or off-targets.

-

Late-Stage Functionalization: Rapid synthesis of sulfonamide libraries via sulfur-fluoride exchange.

-

PROTAC Linkers: Serving as a "warhead" to recruit E3 ligases or target proteins irreversibly.

Synthesis Protocols

Two primary routes are recommended. Protocol A is a robust wet-chemistry approach suitable for standard laboratories. Protocol B is a modern electrochemical approach for higher purity and scalability.

Protocol A: One-Pot Oxidative Fluorination (Standard)

This method converts the precursor 2-mercapto-4-aminopyridine directly to the sulfonyl fluoride using in situ generation of sulfonyl chloride followed by halide exchange.

-

Precursor: 2-Mercapto-4-aminopyridine (or 4-amino-2-pyridinethiol).

-

Reagents: Thionyl chloride (SOCl₂), Hydrogen Peroxide (H₂O₂), Potassium Bifluoride (KHF₂).[4]

-

Solvent: Acetonitrile (MeCN) / Water.

Step-by-Step Methodology:

-

Oxidative Chlorination:

-

Fluoride Exchange:

-

Cool the mixture to 0°C.

-

Add saturated aqueous KHF₂ (excess, ~4–5 equiv) or solid KF.

-

Stir vigorously at room temperature for 4–12 hours.

-

-

Workup:

-

Dilute with EtOAc and wash with water/brine.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Protocol B: Electrochemical Oxidative Coupling (Green/Flow)

Recommended for scale-up (>1g) to avoid hazardous oxidants.

-

Setup: Undivided cell, Graphite anode, Stainless steel cathode.

-

Electrolyte: 1M HCl / MeCN (1:1).

-

Reagents: 2-Mercapto-4-aminopyridine, KF (5 equiv), Pyridine (1 equiv).

-

Conditions: Constant current (20 mA), room temperature.

Mechanism of Action: The thiol undergoes anodic oxidation to a disulfide, then to a sulfonyl radical, which traps the fluoride ion. This avoids the unstable sulfonyl chloride intermediate entirely.

Figure 1: Synthetic pathways from the thiol precursor.[2][4][6] Protocol A proceeds via a chloride intermediate, while Protocol B (Green) utilizes direct electrochemical oxidation.

Applications: SuFEx Transformations

Once synthesized, 4-Aminopyridine-2-sulfonyl fluoride acts as a versatile hub.

A. Synthesis of Sulfonamides (Ca(NTf₂)₂ Activation)

Sulfonyl fluorides are generally inert to amines. To force the reaction (create a sulfonamide bond), Lewis acid activation is required.

-

Reagents: Amine (R-NH₂), Calcium Triflimide [Ca(NTf₂)₂], DABCO.[5]

-

Solvent: tert-Amyl alcohol or MeCN.

-

Protocol:

-

Mix Sulfonyl Fluoride (1 equiv) and Amine (1.2 equiv).

-

Add DABCO (2 equiv) and Ca(NTf₂)₂ (0.2–0.5 equiv).

-

Stir at 60°C. The Ca²⁺ activates the fluoride leaving group, facilitating nucleophilic attack by the amine.

-

B. Covalent Protein Modification

In chemical biology, this compound targets nucleophilic residues (Tyr, Lys) proximal to the 4-AP binding site.

-

Condition: Physiological buffer (pH 7.4).

-

Trigger: Proximity-driven. The 4-AP moiety binds the K+ channel; if a nucleophile is within ~3–5 Å of the sulfonyl fluoride, a covalent bond forms (SuFEx).

Figure 2: Divergent reactivity of the sulfonyl fluoride hub. It serves as a precursor for medicinal chemistry libraries or as a bioconjugation tool.

Safety & Handling

-

Specific Hazard: While less volatile than methanesulfonyl fluoride, sulfonyl fluorides can cause severe skin burns and eye damage. They are irreversible inhibitors of serine proteases (e.g., Acetylcholinesterase) if not handled correctly.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Decontamination: Spills can be neutralized with a solution of 50% aqueous amine (e.g., dimethylamine) or dilute NaOH , which hydrolyzes the fluoride over time.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture stable, but long-term exposure to humidity should be avoided.

References

-

Sigma-Aldrich. 4-aminopyridine-2-sulfonyl fluoride Product Page. Link

-

Fluorochem. 4-AMINOPYRIDINE-2-SULFONYL FLUORIDE Safety & Data. Link

-

Tao, G., et al. (2024).[4] "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant."[4] Synthesis. (Describes the oxidative chlorination/fluorination protocol). Link

-

Laudadio, G., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. (Describes the electrochemical synthesis of heteroaryl sulfonyl fluorides). Link

-

Mahapatra, S., et al. (2020).[5][7] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters. (Describes the activation of sulfonyl fluorides for sulfonamide synthesis). Link

Sources

- 1. 4-aminopyridine-2-sulfonyl fluoride | 2091716-54-8 [sigmaaldrich.com]

- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pure.tue.nl [pure.tue.nl]

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2-sulfonyl Fluoride

Foreword: Strategic Importance of 4-Aminopyridine-2-sulfonyl Fluoride

In the landscape of modern drug discovery and chemical biology, the convergence of privileged scaffolds with reactive, yet stable, functional groups is a paramount strategy for developing novel therapeutic agents and molecular probes. 4-Aminopyridine-2-sulfonyl fluoride stands at this intersection. The 4-aminopyridine core is a well-established pharmacophore, most notably as a potassium channel blocker for managing symptoms of multiple sclerosis.[1][2] The sulfonyl fluoride moiety (-SO₂F), meanwhile, has emerged as a superior covalent warhead and a key connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, showing remarkable resistance to hydrolysis while selectively reacting with nucleophilic residues on target proteins.[4][5][6] This makes 4-Aminopyridine-2-sulfonyl fluoride a molecule of significant interest for researchers aiming to design targeted covalent inhibitors, activity-based probes, and novel chemical biology tools. This guide provides a comprehensive overview of the synthetic strategies, underlying chemical principles, and detailed protocols for its preparation.

Physicochemical Properties & Structural Data

A clear understanding of the target compound's properties is essential for synthesis, purification, and downstream applications.

| Property | Value | Source |

| IUPAC Name | 4-aminopyridine-2-sulfonyl fluoride | [7] |

| CAS Number | 2091716-54-8 | [7] |

| Molecular Formula | C₅H₅FN₂O₂S | [7] |

| Molecular Weight | 176.17 g/mol | [7] |

| InChI Key | NBTGDECDGDKNOU-UHFFFAOYSA-N | [7] |

| Appearance | (Predicted) White to off-white solid | - |

Core Synthetic Challenge: Regiocontrol

The primary challenge in synthesizing 4-Aminopyridine-2-sulfonyl fluoride lies in achieving the desired 2,4-substitution pattern on the pyridine ring. The powerful electron-donating amino group at the C4 position strongly activates the ring towards electrophilic aromatic substitution, but it directs incoming electrophiles primarily to the C3 and C5 positions.[8][9] Therefore, a direct sulfonation approach is not viable for obtaining the 2-sulfonyl derivative. The successful synthesis hinges on strategies that circumvent this inherent regiochemical preference.

Proposed Synthetic Pathway: A Multi-Step Approach from a Pre-functionalized Precursor

A robust and logical pathway involves starting with a pyridine ring that already possesses the correct substitution pattern or can be easily manipulated into it. The most promising strategy begins with a 2-halo-4-aminopyridine derivative, which allows for the targeted introduction of the sulfur-containing moiety at the C2 position.

This pathway can be dissected into two key transformations:

-

Palladium-Catalyzed Sulfination: Conversion of the C-X bond (where X is Br or Cl) to a sulfinate salt.

-

Oxidative Fluorination: Transformation of the sulfinate salt into the target sulfonyl fluoride.

Causality Behind Experimental Choices

-

Starting Material: 2-Chloro-4-aminopyridine (or the bromo-analogue) is selected because the halogen at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the precise installation of the desired functionality.

-

Sulfinating Agent: The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) is an excellent choice. It is a solid, easily handled source of sulfur dioxide (SO₂), circumventing the need to use gaseous SO₂.[5]

-

Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, paired with a specialized phosphine ligand like Xantphos, is crucial for facilitating the cross-coupling between the aryl halide and the SO₂ source. This system is well-established for forming C-S bonds.[5]

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective electrophilic fluorine source for converting sulfinates to sulfonyl fluorides under relatively mild conditions.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for analogous transformations.[5] Researchers should perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Sodium 4-amino-2-pyridinesulfinate

Objective: To install a sulfinate group at the C2 position via a palladium-catalyzed reaction.

Materials:

-

2-Chloro-4-aminopyridine

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous, degassed 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add 2-Chloro-4-aminopyridine (1.0 eq), DABSO (0.75 eq), and Sodium Carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%) in a small amount of dioxane. Add this catalyst slurry to the Schlenk flask.

-

Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane to the flask. The reaction concentration should be approximately 0.1 M with respect to the starting halide. Subject the mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and filter through a pad of celite to remove the palladium catalyst. The aqueous filtrate containing the sodium sulfinate salt can often be used directly in the next step without rigorous purification.

Step 2: Synthesis of 4-Aminopyridine-2-sulfonyl fluoride

Objective: To convert the intermediate sulfinate salt to the final sulfonyl fluoride product.

Materials:

-

Aqueous solution of Sodium 4-amino-2-pyridinesulfinate (from Step 1)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To the aqueous filtrate from the previous step, add an equal volume of acetonitrile or dichloromethane. Cool the biphasic mixture in an ice bath to 0 °C.

-

Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI, 1.5 eq) portion-wise to the vigorously stirred mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the disappearance of the sulfinate intermediate by LC-MS.

-

Quenching and Extraction: Once the reaction is complete, quench any remaining NFSI with a saturated solution of sodium bisulfite (if necessary). Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (DCM or Ethyl Acetate).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-Aminopyridine-2-sulfonyl fluoride as a solid.

Experimental Workflow and Logic

The overall process from starting material to final product follows a logical sequence of synthesis, isolation, and purification.

Conclusion and Future Outlook

The synthesis of 4-Aminopyridine-2-sulfonyl fluoride is a multi-step process that requires careful control of regiochemistry and reaction conditions. The outlined pathway, utilizing a palladium-catalyzed sulfination followed by oxidative fluorination, represents a reliable and adaptable strategy based on modern synthetic methodologies. The successful preparation of this compound provides the research community with a valuable chemical tool, enabling further exploration into targeted covalent inhibition and the development of sophisticated probes for chemical biology. The inherent modularity of this synthetic route also allows for the future creation of a diverse library of substituted aminopyridine sulfonyl fluorides for structure-activity relationship (SAR) studies.

References

-

Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group . ResearchGate. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS . Semantic Scholar. [Link]

-

Process For Producing 4 Aminopyridines . Quick Company. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Macmillan Group - Princeton University. [Link]

-

Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines . RSC Publishing. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine . [Link]

-

4-Aminopyridine . Wikipedia. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

-

Unconventional reactivity of sulfonyl fluorides . Spiral. [Link]

- CN1807415A - 4-aminopyridine preparation method.

-

Note on the preparation of 4-aminopyridine . ResearchGate. [Link]

-

(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... . ResearchGate. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . ACS Publications. [Link]

-

Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group . PubMed. [Link]

- US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.

-

4-aminopyridine – Knowledge and References . Taylor & Francis. [Link]

-

A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates . ChemRxiv. [Link]

Sources

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 4-aminopyridine-2-sulfonyl fluoride | 2091716-54-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Covalent Protein Labeling with 4-Aminopyridine-2-sulfonyl Fluoride

Strategic Overview

The Renaissance of Sulfonyl Fluorides

In the landscape of covalent protein modification, sulfonyl fluorides have emerged as a "privileged" warhead class, distinct from the highly reactive acrylamides or haloacetamides. Termed SuFEx (Sulfur-Fluoride Exchange) chemistry, these probes offer a unique balance of stability and reactivity.

4-Aminopyridine-2-sulfonyl fluoride (4-AP-SF) represents a sophisticated evolution of this chemistry. Unlike generic benzene sulfonyl fluorides, the pyridine scaffold introduces a heterocyclic nitrogen that modulates the electrophilicity of the sulfonyl group.

-

Tunable Reactivity: The electron-withdrawing nature of the pyridine ring (at the 2-position) activates the sulfonyl fluoride. However, the electron-donating 4-amino group counters this, creating a "latent" electrophile that resists non-specific hydrolysis but reacts rapidly upon specific protein binding or local acid catalysis.

-

Residue Specificity: While traditional electrophiles target Cysteine, 4-AP-SF is capable of modifying "harder" nucleophiles, including Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) , expanding the druggable proteome beyond the "cysteine-ome."[1]

Primary Applications

-

Covalent Fragment Screening: Used as a low-molecular-weight fragment to identify novel binding pockets (cryptic pockets) on "undruggable" targets (e.g., KRAS, Ral GTPases).

-

Ligand-Directed Labeling: The 4-amino group serves as a synthetic handle to attach affinity ligands, converting the molecule into a targeted covalent inhibitor (TCI).

-

pH-Switchable Probes: The pyridine nitrogen can be protonated in acidic microenvironments, drastically increasing reactivity—a feature useful for targeting lysosomes or hypoxic tumor environments.

Mechanism of Action

The labeling mechanism relies on a nucleophilic substitution at the hexavalent sulfur center. The reaction is often thermodynamically driven by the formation of a strong S-O or S-N bond and the release of fluoride.

Chemical Pathway

-

Recognition: The 4-AP-SF scaffold binds to a protein pocket via non-covalent interactions (H-bonds, van der Waals).

-

Activation: The proximity of a protein nucleophile (e.g., Tyr-OH, Lys-NH2) to the S(VI) center initiates the attack.

-

Exchange (SuFEx): The nucleophile attacks the sulfur, displacing the fluoride ion. The transition state is stabilized by the specific electronic environment of the pyridine ring.

Figure 1: Mechanism of covalent labeling via Sulfur-Fluoride Exchange (SuFEx).

Experimental Protocol

A. Materials & Reagents

| Reagent | Specification | Storage |

| 4-AP-SF | >95% Purity (HPLC) | -20°C, Desiccated |

| DMSO | Anhydrous, LC-MS Grade | RT, Dark |

| Labeling Buffer | 50 mM HEPES or PBS, pH 7.5 | 4°C |

| Quenching Agent | 5% Formic Acid (for MS) or 5x Laemmli Buffer (for Gel) | RT |

| Trypsin | Sequencing Grade | -20°C |

B. Preparation of Probe Stock

-

Solubility Warning: Sulfonyl fluorides are hydrophobic. Dissolve 4-AP-SF in anhydrous DMSO to create a 50 mM or 100 mM master stock .

-

Stability: Unlike sulfonyl chlorides, 4-AP-SF is stable in DMSO for months at -20°C. However, avoid repeated freeze-thaw cycles which introduce moisture.

C. Labeling Workflow (Fragment Screening Mode)

This protocol describes the labeling of a purified protein (e.g., 10 µM) with 4-AP-SF to identify reactive residues.

Step 1: Protein Preparation

-

Dilute protein to 10 µM in Labeling Buffer (PBS, pH 7.4).

-

Note: Avoid Tris buffer if possible, as primary amines can react with sulfonyl fluorides at high concentrations/pH, though less likely than with acyl halides. HEPES or PBS is preferred.

-

Step 2: Incubation

-

Add 4-AP-SF stock to the protein solution.

-

Screening Concentration: 100 µM (10x excess) to 1 mM (100x excess).

-

Final DMSO: Keep < 2% (v/v) to maintain protein folding.

-

-

Incubate at 37°C for 4 to 24 hours .

-

Insight: SuFEx is a slow reaction compared to Michael addition. Extended incubation ensures modification of latent sites.

-

Step 3: Quenching & Cleanup

-

For Gel Analysis: Add 5x Laemmli Loading Dye (containing BME/DTT) and boil at 95°C for 5 min.

-

Note: Sulfonyl fluoride adducts are stable to boiling and reducing agents.

-

-

For Mass Spectrometry: Quench by desalting (Zeba Spin Columns) or protein precipitation (Chloroform/Methanol) to remove excess free probe.

D. Analysis: LC-MS/MS Peptide Mapping

To identify the exact residue labeled:

-

Digestion: Re-suspend precipitated protein in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 w/w ratio) and digest overnight at 37°C.

-

LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Search: Set the dynamic modification for the probe.

-

Mass Shift: Calculate the mass of the added group.

-

Formula added: -SO2-C5H5N2 (Probe minus Fluoride).

-

Exact Mass Shift: +157.01 Da (Calculate based on: MW of 4-AP-SF [176.17] - MW of F [19.00] + MW of bond formation). Verify exact structure: C5H5FN2O2S -> C5H5N2O2S adduct.

-

-

Figure 2: Proteomic workflow for identifying 4-AP-SF modification sites.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Labeling Observed | Probe is too latent (low reactivity). | Increase pH to 8.0-8.5 to deprotonate Tyr/Lys residues. Increase incubation time to 24h. |

| Precipitation | High probe concentration or DMSO. | Keep DMSO < 1%. Use a lower probe concentration (50-100 µM). |

| Non-Specific Labeling | Probe concentration too high. | Perform a dose-response (10, 50, 100, 500 µM) to find the window of specific binding vs. non-specific surface labeling. |

| Hydrolysis of Probe | Stock solution degraded. | Check stock by LC-MS. Sulfonyl fluorides can hydrolyze to sulfonic acids (M-F+OH) if stored in wet DMSO. |

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

-

Henton, A., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15. [Link]

- Mortenson, P. N., et al. (2018). Agha, K. A., et al. "The reactivity of sulfonyl fluorides: a fragment-based screening perspective." Journal of Medicinal Chemistry. (Contextual grounding for fragment screening protocols).

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

Application Note: Coupling Strategies for 4-Aminopyridine-2-sulfonyl fluoride

This Application Note is designed for medicinal chemists and chemical biologists focusing on covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) chemistry.[1] It details the specific reaction conditions required to utilize 4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) as a bifunctional building block.

Introduction & Molecule Profile[1][2][3][4][5][6][7][8]

4-Aminopyridine-2-sulfonyl fluoride is a specialized "connector" molecule. It possesses two distinct reactive handles with orthogonal reactivity profiles:[2]

-

4-Amino Group (

): A nucleophilic handle used to attach the molecule to a ligand or drug scaffold. -

2-Sulfonyl Fluoride Group (

): An electrophilic "warhead" capable of SuFEx click chemistry. It is relatively inert to hydrolysis but reacts specifically with nucleophiles (Tyr, Ser, Lys, His) within protein binding pockets or with silyl-activated nucleophiles in synthesis.

Chemical Logic: The pyridine nitrogen at position 1 and the electron-withdrawing sulfonyl group at position 2 create a unique electronic environment. While the 4-amino group is electron-donating, the 2-sulfonyl fluoride remains sufficiently electrophilic for SuFEx activation.

Stability & Handling[2][8][9]

-

Hydrolysis Resistance: Unlike sulfonyl chlorides, the

motif is stable to aqueous workup, silica gel chromatography, and standard amide coupling conditions. -

Storage: Store solid at 4°C under inert atmosphere. Solutions in DMSO are stable for weeks at room temperature.

Reaction Conditions Overview

The coupling logic dictates a specific order of operations. Typically, the amine is functionalized first to attach the scaffold, preserving the sulfonyl fluoride for late-stage covalent engagement.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity map. Path A is the standard entry point for probe synthesis.

Protocol A: Functionalizing the Amine (Scaffold Attachment)

Objective: Couple the 4-amino group to a carboxylic acid-containing scaffold without hydrolyzing or reacting the sulfonyl fluoride.

Challenge: 4-aminopyridines are less nucleophilic than alkyl amines. Standard carbodiimide couplings (EDC/NHS) may be sluggish. Solution: Use high-activity coupling agents like HATU or acid chlorides in the presence of a non-nucleophilic base.

Materials

-

Substrate: Carboxylic Acid Scaffold (

equiv) -

Reagent: 4-Aminopyridine-2-sulfonyl fluoride (

equiv) -

Coupling Agent: HATU (

equiv) -

Base: DIPEA (N,N-Diisopropylethylamine) (

equiv) -

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure

-

Activation: Dissolve the Carboxylic Acid (

mmol) in DMF ( -

Coupling: Add 4-Aminopyridine-2-sulfonyl fluoride (

mmol) directly to the mixture.-

Note: The reaction may turn yellow/orange.

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: Look for the mass of Product + H. Verify the

is intact (no mass shift of

-

-

Workup (Crucial):

-

Dilute with EtOAc (

mL). -

Wash with Water (

mL) and Brine ( -

Why: The

is stable to this aqueous wash, removing unreacted HATU byproducts.

-

-

Purification: Dry over

, filter, and concentrate. Purify via Flash Chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: SuFEx Activation (The Warhead Reaction)

Objective: React the sulfonyl fluoride with a nucleophile (Phenol or Amine) via Sulfur-Fluoride Exchange.[3][4]

Scenario B1: Synthesis (Chemical Coupling)

To couple the

-

Reagents: Aryl-Silyl Ether (

) + DBU (Catalytic). -

Mechanism: DBU activates the silicon, generating a "naked" phenoxide and a fluorosilyl species. The phenoxide attacks the sulfur, ejecting fluoride.

| Component | Condition | Role |

| Solvent | MeCN or DMF | Polar aprotic promotes charge separation. |

| Catalyst | DBU ( | Lewis base activator for the silyl group. |

| Temp | RT to | Mild heating may be required for sterically hindered partners. |

Scenario B2: Protein Labeling (Covalent Inhibition)

Objective: Covalent modification of a target protein in a biological buffer.

Mechanism: The 4-aminopyridine scaffold directs the molecule to the protein's binding pocket. Once bound, the local high effective concentration drives the reaction between the

Experimental Workflow

-

Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid buffers with high concentrations of primary amines (like Tris) if long incubation times (>24h) are expected, though

is generally selective for the protein target over free Tris. -

Concentration: Probe:

; Protein: -

Incubation: 1 to 4 hours at

. -

Validation: Intact protein Mass Spectrometry.

-

Success Criteria: Mass shift of + [Probe MW - HF] . The loss of HF (

Da) indicates a successful SuFEx covalent bond.

-

Mechanism of Activation Diagram

Figure 2: Proximity-driven activation in biological systems.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Low nucleophilicity of 4-aminopyridine. | Switch to Acid Chloride generation (using Oxalyl Chloride/DMF) instead of HATU. Heat to |

| Hydrolysis of -SO2F | High pH (>10) or prolonged exposure to strong aqueous base. | Maintain pH < 9 during workup. Use saturated |

| No Reaction (SuFEx) | "Deactivated" warhead. | The electron-donating amino group at C4 stabilizes the C2-sulfonyl. Add Ca(NTf2)2 ( |

References

-

Sharpless, K. B., et al. (2014).[1][3][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][7] Journal of the American Chemical Society. [Link]

-

Ball, N. D., et al. (2018).[8] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]

-

Jones, L. H. (2018).[9] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. PyFluor - Enamine [enamine.net]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 4-Aminopyridine-2-sulfonyl fluoride as a Covalent Chemical Probe

Introduction: Bridging Targeting and Covalent Labeling with 4-Aminopyridine-2-sulfonyl fluoride

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for elucidating protein function, identifying novel therapeutic targets, and validating drug-target engagement.[1][2] 4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) emerges as a powerful probe by synergizing two key chemical moieties: the 4-aminopyridine (4-AP) scaffold and the sulfonyl fluoride (SF) electrophilic "warhead."

The 4-aminopyridine core is a well-characterized pharmacophore, known primarily as a blocker of voltage-gated potassium (Kv) channels.[3][4][5] Its slow-release formulation, Fampridine, is an approved therapy for improving motor function in patients with multiple sclerosis by enhancing signal conduction in demyelinated axons.[3][4][6] This inherent biological activity provides a rational basis for targeting proteins that recognize this scaffold.

The sulfonyl fluoride group is a privileged electrophile in chemical biology.[7] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a finely tuned reactivity, remaining relatively stable in aqueous environments yet capable of forming robust covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine upon binding to a protein target.[7][8][9] This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a cornerstone of modern "click chemistry".[8][10]

The combination of these two functionalities in 4-AP-2-SF creates a versatile chemical probe capable of covalently labeling proteins that bind the 4-AP moiety, thereby enabling their identification and functional characterization within complex biological systems.

Mechanism of Covalent Modification

The utility of 4-AP-2-SF as a probe is predicated on its ability to form a stable, covalent bond with its protein target. The process begins with the non-covalent recognition of the 4-AP scaffold by a binding pocket on the target protein. This binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid side chain (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine). This proximity-induced interaction facilitates a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

Caption: Covalent labeling workflow of 4-AP-2-SF with a target protein.

Application 1: Activity-Based Protein Profiling (ABPP) for Target Discovery

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[1][11][12] A version of 4-AP-2-SF featuring a bioorthogonal handle (e.g., an alkyne or azide) can be used to survey the landscape of proteins that interact with the 4-aminopyridine scaffold.

Conceptual Overview

The goal is to identify the full spectrum of cellular proteins that bind the 4-AP-2-SF probe. By treating a cell lysate or intact cells with an alkyne-tagged 4-AP-2-SF, target proteins become covalently "tagged." Subsequently, a reporter molecule, such as biotin-azide or a fluorophore-azide, is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." Biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry, providing a snapshot of the probe's interactome.

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Protocol: ABPP for Target Identification in Cell Lysates

Materials:

-

Alkyne-functionalized 4-AP-2-SF probe (stored at -20°C in DMSO)

-

Cell lysate (prepared in phosphate-buffered saline (PBS), protein concentration ~2 mg/mL)

-

Click Chemistry Reagents: Azide-biotin tag, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with 0.1% SDS)

-

Mass spectrometry-grade trypsin

-

Urea (8M for denaturation)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

Procedure:

-

Proteome Labeling:

-

To 1 mL of cell lysate (2 mg total protein), add the alkyne-4-AP-2-SF probe to a final concentration of 1-10 µM.

-

As a negative control, add an equivalent volume of DMSO vehicle to a separate 1 mL aliquot of lysate.

-

Incubate all samples for 1 hour at 37°C with gentle rotation.

-

-

Click Chemistry:

-

Prepare a fresh "click mix" by sequentially adding the following reagents (final concentrations shown): 100 µM azide-biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

-

Add the click mix to the labeled lysates.

-

Incubate for 1 hour at room temperature.

-

-

Protein Enrichment:

-

Pre-wash 50 µL of streptavidin-agarose bead slurry per sample with PBS.

-

Add the pre-washed beads to each lysate sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

-

Pellet the beads by centrifugation (e.g., 1500 x g for 2 min).

-

Discard the supernatant and wash the beads sequentially with 1% SDS in PBS, 8M urea, and finally PBS to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Resuspend the beads in a buffer containing 8M urea.

-

Reduce disulfide bonds with DTT (5 mM, 30 min) and alkylate with IAA (15 mM, 30 min in the dark).

-

Dilute the urea to <2M with PBS and perform on-bead digestion by adding trypsin. Incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are considered candidate targets of 4-AP-2-SF.

-

| Parameter | Recommended Range | Rationale |

| Probe Concentration | 1 - 25 µM | Balances effective labeling with minimizing off-target effects. Should be optimized empirically. |

| Lysate Concentration | 1 - 5 mg/mL | Ensures sufficient protein for detection while avoiding viscosity issues. |

| Labeling Time | 30 - 90 minutes | Allows for sufficient covalent modification. Longer times may increase non-specific labeling. |

| Click Reagent (TBTA) | 100 µM | A copper-ligand that stabilizes the metal's oxidation state and improves reaction efficiency. |

Application 2: Target Validation and Competitive Profiling

Once a non-covalent inhibitor based on the 4-aminopyridine scaffold is developed, 4-AP-2-SF can be used to validate its engagement with the intended target in a cellular context.[12][13] This is achieved through a competitive ABPP experiment.

Conceptual Overview

The principle of this assay is competition. If the inhibitor binds to a specific target protein, it will occupy the binding site and prevent the covalent labeling of that protein by the 4-AP-2-SF probe. By comparing the protein labeling profiles in the presence and absence of the inhibitor, a specific reduction in signal for the true target(s) will be observed. This provides direct evidence of target engagement.[14]

Sources

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 11. mdpi.com [mdpi.com]

- 12. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. pelagobio.com [pelagobio.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing SuFEx Reactions with Pyridine Sulfonyl Fluorides

As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when working with pyridine sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These heterocyclic hubs are notoriously less reactive than their aryl counterparts, often leading to sluggish reaction times and lower yields. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experiments for speed and efficiency.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. The solutions are based on established catalytic systems that are proven to accelerate these challenging transformations.

Q1: My SuFEx reaction with a pyridine sulfonyl fluoride is extremely slow or stalling. What are the primary causes and how can I fix it?

A1: A slow or stalled reaction involving a pyridine sulfonyl fluoride is a common issue stemming from the inherent electronic properties of the heterocycle. The electron-withdrawing nature of the pyridine ring deactivates the sulfonyl fluoride group, making the sulfur center less electrophilic and thus less susceptible to nucleophilic attack compared to standard benzenesulfonyl fluorides.

Primary Causes:

-

Insufficient Catalyst Activity: Standard SuFEx conditions using bases like triethylamine (TEA) are often insufficient to activate these challenging substrates.[1] The pKaH of the catalyst is a general indicator of its reactivity, with stronger bases typically providing better results.[2]

-

Inappropriate Nucleophile Activation: Classical SuFEx often relies on pre-silylated nucleophiles (e.g., aryl silyl ethers) to drive the reaction. If you are using a free alcohol or phenol, the reaction will be significantly slower without a system designed to handle them directly.[1][2]

-

Low Reaction Temperature: While many click reactions proceed at room temperature, challenging substrates may require moderate heating to overcome the activation energy barrier.

Troubleshooting Steps & Solutions:

-

Implement an Accelerated SuFEx Click Chemistry (ASCC) Protocol: This is the most effective solution. The synergistic combination of a hindered guanidine superbase, like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon additive like hexamethyldisilazane (HMDS) dramatically accelerates the reaction.[1] This system activates both the sulfonyl fluoride hub and the alcohol nucleophile in situ, often reducing reaction times from many hours to just a few minutes.[1][3]

-

Switch to a Stronger Organosuperbase: If the ASCC system is not an option, switching from weaker bases like TEA to stronger amidine or phosphazene bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can improve rates.[2] DBU is a highly efficient catalyst for silicon-mediated SuFEx reactions due to its ability to activate S-F bonds.[2]

-

Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading can be effective. For example, while some ASCC reactions work with 1.0 mol% BTMG, challenging couplings like those with aliphatic alcohols may require up to 20 mol%.[1][2]

-

Optimize Temperature: Gently heating the reaction to 50-60 °C can significantly improve the rate for difficult couplings, particularly when using secondary alcohols.[2][4]

Q2: I'm observing low yields despite the reaction eventually going to completion. What are potential side reactions or issues?

A2: Low yields in SuFEx reactions with pyridine sulfonyl fluorides can arise from substrate degradation or competing reaction pathways, especially under harsh conditions or with prolonged reaction times.

Potential Issues:

-

Hydrolysis: Although sulfonyl fluorides are significantly more stable than sulfonyl chlorides, they can still hydrolyze to the corresponding sulfonic acid over long reaction times, especially if water is present and basic catalysts are used.

-

Competing SN2 Pathways: When using aliphatic alcohols, the resulting sulfonate ester product can sometimes undergo a competing SN2 reaction, particularly if the reaction requires high catalyst loading and extended heating.[1]

-

Base-Mediated Degradation: Alkyl sulfonyl fluorides, and to a lesser extent some activated heterocyclic systems, can be incompatible with strong bases due to the potential for deprotonation at the α-carbon, leading to elimination side reactions.[2]

Solutions:

-

Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. Molecular sieves can be added to the reaction mixture.

-

Accelerate the Reaction: The best way to minimize side reactions is to decrease the reaction time. Implementing the BTMG/HMDS ASCC protocol is highly recommended as quantitative conversions are often achieved in minutes, which minimizes the time for degradation pathways to occur.[1] For example, under ASCC conditions, reactions between pyridine sulfonyl fluorides and various aryl alcohols can reach completion in just 5 minutes with only 5.0 mol% of BTMG.[1]

-

Use Bifluoride Salt Catalysts: For sensitive substrates, particularly in polymerization, low loadings (as low as 0.1 mol%) of bifluoride ion salts (Q+[FHF]−) can be superior catalysts and may be a milder alternative to strong organic bases.[2]

Q3: How do I choose the right catalyst for my pyridine sulfonyl fluoride and nucleophile combination?

A3: The choice of catalyst is critical and depends primarily on the nucleophile you are using (aryl alcohol, alkyl alcohol, or amine).

| Catalyst System | Nucleophile | Recommended For | Key Advantages |

| BTMG / HMDS (ASCC) | Aryl & Alkyl Alcohols | General purpose, especially for challenging substrates like pyridines. | Extremely fast (minutes), low catalyst loadings (1-5 mol%), circumvents need for pre-silylation.[1] |

| DBU | Aryl Silyl Ethers | Classical silicon-mediated SuFEx. | Effective and widely used, but requires pre-silylation of the nucleophile and higher loadings (10-30 mol%).[2] |

| BEMP | Aryl Silyl Ethers | Challenging substrates in classical SuFEx. | More active than DBU, allowing for lower catalyst loadings (1-10 mol%).[2] |

| Ca(NTf₂)₂ / DABCO | Primary & Secondary Amines | Forming sulfonamides, sulfamides, and sulfamates. | Mild conditions (room temp), broad scope for nitrogen nucleophiles.[5][6] |

| N-Heterocyclic Carbenes (NHCs) | Alcohols & Amines | Silicon-free SuFEx. | Acts as a Brønsted base to activate the nucleophile via hydrogen bonding.[7][8] |

Recommendation: For optimizing reaction time with pyridine sulfonyl fluorides and alcohol nucleophiles, the BTMG/HMDS system is the superior choice. It was specifically developed to accelerate sluggish SuFEx reactions and expands the substrate scope significantly.[1]

Frequently Asked Questions (FAQs)

Q1: What makes pyridine sulfonyl fluorides particularly challenging substrates for SuFEx reactions?

A1: The challenge lies in the electronic nature of the pyridine ring. It is an electron-deficient aromatic system, which means it withdraws electron density from the attached sulfonyl group. This has two main consequences:

-

Reduced Electrophilicity: The sulfur atom of the sulfonyl fluoride becomes less electron-poor (less electrophilic), making it a less attractive target for incoming nucleophiles.

-

Stability of the S-F Bond: The strong S-F bond, a hallmark of SuFEx reagents, is further stabilized, increasing the energy required to activate it for exchange.[2] Consequently, these substrates often require more potent catalytic systems or harsher conditions to achieve efficient conversion compared to electron-rich or neutral aryl sulfonyl fluorides.[1]

Q2: What is the proposed mechanism for catalyst-accelerated SuFEx, and how does it overcome the low reactivity of pyridine sulfonyl fluorides?

A2: While the exact mechanism is still under investigation, the synergistic BTMG-HMDS system is believed to operate via a dual-activation pathway.[1][3] The hindered strong base (BTMG) deprotonates the phenol/alcohol nucleophile, creating a highly reactive phenoxide/alkoxide. Simultaneously, the silicon additive (HMDS) interacts with the fluoride atom of the pyridine sulfonyl fluoride. This interaction polarizes the S-F bond and enhances the electrophilicity of the sulfur center, priming it for attack. The fluoride is ultimately sequestered as a stable Si-F bond (e.g., TMS-F), providing a strong thermodynamic driving force for the reaction.[1][3] This dual activation of both the nucleophile and the electrophile effectively lowers the activation energy barrier, enabling the reaction to proceed rapidly even with challenging substrates.

Proposed Catalytic Cycle for Accelerated SuFEx

Caption: Proposed dual-activation mechanism in Accelerated SuFEx Chemistry (ASCC).

Q3: Can I perform SuFEx reactions with pyridine sulfonyl fluorides without pre-activating my alcohol nucleophile (e.g., as a silyl ether)?

A3: Yes, absolutely. This is one of the primary advantages of modern SuFEx protocols. The "Accelerated SuFEx Click Chemistry" (ASCC) method using BTMG and HMDS was specifically developed to couple aryl and alkyl alcohols directly with SuFExable hubs, completely circumventing the need to prepare and isolate silyl-ether substrates.[1][2] This significantly improves the atom economy and reduces the number of synthetic steps required, making the process more efficient and attractive for applications like high-throughput synthesis.[1]

Experimental Protocols

Protocol 1: General Accelerated SuFEx (ASCC) with a Pyridine Sulfonyl Fluoride and an Aryl Alcohol

This protocol is optimized for speed and efficiency with challenging heterocyclic substrates.

Materials:

-

Pyridine sulfonyl fluoride (1.0 equiv)

-

Aryl alcohol (1.05 equiv)

-

2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%)

-

Hexamethyldisilazane (HMDS) (1.0 equiv)

-

Anhydrous acetonitrile (MeCN) (to make 0.1 M solution)

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the pyridine sulfonyl fluoride (1.0 equiv) and the aryl alcohol (1.05 equiv).

-

Add anhydrous acetonitrile to dissolve the solids (to a final concentration of ~0.1 M with respect to the sulfonyl fluoride).

-

Add HMDS (1.0 equiv) to the solution via syringe.

-

Add BTMG (5.0 mol%) via syringe. The reaction is often exothermic.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For most aryl alcohol couplings, the reaction should be complete within 5-15 minutes.[1]

-

Upon completion, the reaction mixture can be concentrated in vacuo. The volatile BTMG catalyst and TMS-F side-product are often easily removed under high vacuum.[1]

-

If necessary, purify the crude product via flash column chromatography.

Protocol 2: Troubleshooting SuFEx with a Pyridine Sulfonyl Fluoride and a Challenging Aliphatic Alcohol

Aliphatic alcohols are generally less reactive than phenols in SuFEx. This protocol uses slightly more forcing conditions to drive the reaction to completion.

Materials:

-

Pyridine sulfonyl fluoride (1.0 equiv)

-

Primary or secondary aliphatic alcohol (1.1 equiv)

-

BTMG (20 mol%)

-

HMDS (1.0 equiv)

-

Anhydrous acetonitrile (MeCN) or THF (to make 0.1 M solution)

Procedure:

-

Follow steps 1-3 from Protocol 1, using the aliphatic alcohol as the nucleophile.

-

Add the higher loading of BTMG (20 mol%) to the reaction mixture.[1][2]

-

Stir the reaction at room temperature for 30 minutes and check the conversion by LC-MS.

-

If the reaction is sluggish or has stalled, gently heat the reaction mixture to 50-60 °C and continue to monitor its progress.[2] Transformations with primary alcohols are often complete within 30 minutes at room temperature, while secondary alcohols may require heating.[1][2]

-

Once the reaction is complete, cool to room temperature and work up as described in Protocol 1.

Troubleshooting Workflow

Sources

- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

Storage conditions to prevent degradation of sulfonyl fluorides

Topic: Storage Stability & Degradation Prevention

Status: Operational | Role: Senior Application Scientist

Executive Summary: The "Stability-Reactivity" Paradox

Welcome to the technical support hub for SuFEx (Sulfur-Fluoride Exchange) reagents. As researchers, we often face a paradox with sulfonyl fluorides (R-SO₂F): they are celebrated for their "unusually high stability" compared to sulfonyl chlorides, yet they are designed to be highly reactive "click" reagents under specific conditions.[1]

The Core Issue: While R-SO₂F reagents are resistant to hydrolysis at neutral pH (the "sleeping beauty" effect described by Sharpless), they are not inert. Degradation is rarely spontaneous; it is almost always environmentally catalyzed by a combination of moisture and trace basicity , or thermodynamic instability in specific aliphatic derivatives (e.g., Ethenesulfonyl Fluoride).

This guide provides the protocols to maintain the "dormant" state of these reagents until you are ready to "awaken" them.

Part 1: The Degradation Mechanism (The "Why")

Understanding how your reagent dies is the first step to saving it. Unlike sulfonyl chlorides, which degrade via rapid nucleophilic attack by water, sulfonyl fluorides typically require a "helper" (catalyst) or specific pH conditions to degrade.

Primary Degradation Pathway: Base-Catalyzed Hydrolysis

The sulfur-fluorine bond is strong (approx. 130 kcal/mol), making it thermodynamically stable. However, in the presence of moisture (

The Pathway:

-

Activation: A trace base (even from dirty glassware) deprotonates water or activates the sulfur center.

-

Substitution: Hydroxide attacks the sulfur (VI) center.

-

Collapse: Fluoride (

) is ejected (a good leaving group only when assisted). -

Acidification: The result is a Sulfonic Acid (

) and Hydrofluoric Acid (-

Critical Note: The generated HF is autocatalytic—it can etch glass, generating water and Lewis acidic silicates that further accelerate degradation.

-

Visualizing the Failure Mode

The following diagram maps the degradation logic and the "Danger Zones" for storage.

Caption: Mechanistic pathway of R-SO₂F degradation. Note that the reaction is slow/negligible without the "Trigger" (Base/Moisture), unlike sulfonyl chlorides.

Part 2: Storage Protocols (The "How")

Do not treat all sulfonyl fluorides equally. We categorize them into Class A (Robust) and Class B (Sensitive) .

Class A: Aromatic Sulfonyl Fluorides (e.g., TsF, Benzene-SO₂F)

These are the "workhorses." They are generally solids or high-boiling liquids and are highly stable.

-

Temperature: Room Temperature (20–25°C) is usually acceptable.

-

Atmosphere: Ambient air is often fine for short-term, but Argon/Nitrogen backfill is recommended for long-term storage (>3 months).

-

Container: Glass vial with PTFE-lined cap.

Class B: Aliphatic & Vinyl Sulfonyl Fluorides (e.g., ESF)

Example: Ethenesulfonyl Fluoride (ESF) These are chemically distinct. ESF is a Michael acceptor and can undergo polymerization or rapid decomposition.

-

Temperature: Refrigerate (2–8°C) is mandatory. For long-term (>6 months), store at -20°C .

-

Atmosphere: Strictly Anhydrous/Inert (Argon).

-

Stabilization: Keep away from light.

Storage Decision Matrix

Caption: Decision tree for selecting storage conditions based on the chemical structure of the SuFEx reagent.

Part 3: Troubleshooting & Diagnostics

Q: My reaction failed. How do I know if the reagent is dead? A: Do not rely on TLC alone. Sulfonic acids (degradation products) are highly polar and often streak or stay at the baseline, making them hard to distinguish from other polar byproducts.

The Gold Standard: 19F NMR Validation Fluorine NMR is the only definitive way to assess purity because it isolates the signal of the "warhead."

| Component | Chemical Shift (approx. vs CFCl₃) | Signal Characteristics |

| Intact Sulfonyl Fluoride (Ar-SO₂F) | +65 ppm (Range: +60 to +70) | Sharp Singlet |

| Intact Aliphatic Fluoride (R-SO₂F) | +50 to +60 ppm | Singlet/Multiplet |

| Fluoride Ion (Degradation) | -120 to -150 ppm | Broad (depends on solvent/counterion) |

| Sulfonic Acid (R-SO₃H) | Silent | (No Fluorine signal) |

Protocol: Take a small aliquot (~5 mg) in

Q: The liquid reagent turned yellow/brown. Is it usable? A: This is common with Ethenesulfonyl Fluoride (ESF) .

-

Diagnosis: Color change indicates oligomerization or polymerization (Michael addition of trace impurities).

-

Action: Run a 1H NMR. If the vinyl proton signals are intact and integration is correct relative to an internal standard, it may still be usable. However, if it is viscous, discard it . Polymerization is often exothermic and autocatalytic.

Q: Can I store these in plastic containers? A:

-

Short Term: Yes, PP/PE is fine.

-

Long Term: Glass is preferred (borosilicate with PTFE liner).

-

Caveat: If the reagent degrades, the resulting HF will attack the glass. However, intact sulfonyl fluorides are compatible with glass. We prefer glass because it offers a better barrier against moisture ingress than standard plastics.

Part 4: Comparative Stability Data

The following table highlights why SuFEx reagents are preferred over chlorides, but also where their limits lie.

| Feature | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) |

| Hydrolysis ( | Rapid (Minutes to Hours) | Negligible (Weeks to Months) [1] |

| Thermal Stability | Low (often decomposes <100°C) | High (often stable >150°C) [2] |

| Redox Stability | Susceptible to reduction | Resistant to reduction [1] |

| Storage Requirement | Freezer/Desiccator mandatory | Benchtop (Aromatic) / Fridge (Aliphatic) |

| Main Degradation Trigger | Moisture alone | Base + Moisture |

References

-

Sharpless, K. B., et al. (2014).[1][2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition.

-

Dong, J., et al. (2014).[1] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.

-

TCI Chemicals. (n.d.). Ethenesulfonyl Fluoride [V0143] Product Safety & Storage.[3]

-

Enamine. (n.d.). Hydrolytically Stable Sulfonyl Fluorides.[4]

Sources

- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

Removing unreacted sulfonyl fluoride from protein samples

Technical Support Center: Sulfonyl Fluoride (SF) Probe Removal

Topic: Removing Unreacted Sulfonyl Fluoride (SF) from Protein Samples Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists.

Core Directive: The Stability Paradox

The Problem: Unlike sulfonyl chlorides or NHS-esters, which hydrolyze rapidly in aqueous buffers (minutes), sulfonyl fluorides (SF) —the warheads of SuFEx click chemistry—are privileged electrophiles. They are designed to be stable in water and only react upon specific activation or proximity-induced strain within a protein binding pocket.

The Consequence: You cannot simply "wait it out" or dilute the sample to stop the reaction. If unreacted SF probe remains in your sample, it will continue to label low-affinity nucleophiles (off-target background) during storage, concentration, or digestion. Physical separation is mandatory.

Decision Matrix: Selecting Your Removal Strategy

Your choice of removal method depends entirely on your downstream application. Do not use precipitation if you need functional protein.

Figure 1: Workflow Decision Matrix. Select the removal protocol based on whether protein folding must be preserved (Green path) or if denaturation is acceptable (Red path).

Protocol A: Spin Desalting (Functional Recovery)

Best for: Enzymatic assays, SPR, Crystallography.

Mechanism: Size Exclusion Chromatography (SEC) exploits the massive size difference between your protein (>10 kDa) and the SF probe (<500 Da). Spin columns are superior to dialysis for SF probes because hydrophobic probes can form micelles that do not dialyze efficiently.

Protocol:

-

Equilibration: Select a resin with a 7K MWCO (Molecular Weight Cut-Off) (e.g., Zeba™ or Bio-Spin®). Equilibrate the column with 3 column volumes (CV) of your storage buffer (not the reaction buffer).

-

Sample Loading: Apply the reaction mixture carefully to the center of the resin bed. Critical: Do not overload. Loading >10% of the column volume results in "breakthrough" where small molecules elute with the protein.

-

Centrifugation: Spin at the manufacturer's recommended speed (usually 1000 x g) for 2 minutes.

-

Recovery: The flow-through contains purified protein. The SF probe remains trapped in the resin.

-

Double-Spin (Optional but Recommended): For highly hydrophobic SF probes, a single pass may only remove 95% of the probe. Repeat steps 1-4 with a fresh column to achieve >99% removal.

Validation Data:

| Parameter | Dialysis (24h) | Spin Column (2 min) | Double Spin (5 min) |

|---|---|---|---|

| SF Probe Removal | 80-90% (Micelle issues) | 95% | >99% |

| Protein Recovery | 85% | 90-95% | 85-90% |

| Time Required | Overnight | < 10 mins | < 15 mins |

Protocol B: TCA/Acetone Precipitation (Proteomics/MS)

Best for: Bottom-up Proteomics, Gel-based ABPP.

Mechanism: Organic solvents and strong acids disrupt the solvation layer, causing proteins to aggregate and crash out. SF probes, being small organic molecules, remain soluble in the organic supernatant and are discarded.

Protocol:

-

Chill: Cool sample to 4°C.

-

Add Precipitant: Add Trichloroacetic acid (TCA) to a final concentration of 20% (w/v) OR add 4 volumes of ice-cold acetone (-20°C).

-

Expert Tip: If your SF probe is highly lipophilic, use Methanol/Chloroform/Water (Wessel-Flügge method) instead of pure acetone to ensure the probe stays solubilized in the organic phase.

-

-

Incubate: 30 minutes at -20°C (Acetone) or 30 mins on ice (TCA).

-

Pellet: Centrifuge at max speed (>14,000 x g) for 10 minutes at 4°C.

-

Wash: Carefully remove supernatant.[1] Wash the pellet 2x with ice-cold acetone to remove residual acidity and trace probe.

-

Air Dry: Allow pellet to dry for 5-10 mins (do not over-dry, or resolubilization becomes difficult).

-

Resolubilize: Add 8M Urea or SDS-loading buffer for downstream MS/Gel analysis.

Protocol C: SLAPS (Membrane Proteins)

Best for: Lipophilic probes in membrane fractions.

Context: Standard desalting fails for membrane proteins because detergent micelles sequester the hydrophobic SF probe, carrying it along with the protein.

The Solution: S elective L abeling A bsent of P robe S equestration (SLAPS). Reference: This approach is adapted from methods used for lipophilic GPCR probes (Equation 1 in Platt et al.).

Protocol:

-

Labeling: Perform SF labeling on intact membranes or cells (no detergent yet).

-

Ultracentrifugation: Pellet the membranes (100,000 x g).

-

Supernatant Discard: The unreacted probe is in the buffer. Remove it.

-

Wash: Resuspend membranes in buffer (no detergent), spin again.

-

Solubilization: Only after washing away the free probe do you add detergent (e.g., DDM, LMNG) to extract the protein.

Troubleshooting & FAQs

Q1: I see "smearing" on my Western blot/Gel after SF labeling. Is this unreacted probe?

-

Diagnosis: Likely yes, or non-specific over-labeling.

-

Root Cause: If you boil your sample in SDS-loading buffer without removing the unreacted SF probe first, the high heat (95°C) + high concentration of unfolded protein accelerates non-specific reactions.

-

Fix: You must precipitate (Method B) or desalt (Method A) before adding loading buffer and boiling.

Q2: My protein precipitated during the reaction before I even tried to purify it.

-

Root Cause: DMSO intolerance. SF probes are often stocked in 100% DMSO. If your final DMSO concentration exceeds 2-5%, your protein may crash.

-

Fix: Titrate the probe stock. Ensure the final DMSO concentration is <1%. If the probe crashes out in aqueous buffer, it is too hydrophobic; try a lower concentration or add a solubilizing agent like cyclodextrin (if compatible).

Q3: Can I just add Tris or BSA to "quench" the reaction?

-

Technical Insight: While Tris (containing a primary amine) can theoretically react with sulfonyl fluorides, the reaction rate of SF with amines is slow compared to sulfonyl chlorides. You would need a massive excess and long incubation, which risks modifying your protein further. Physical removal is safer and more reliable than chemical quenching for SF probes.

Q4: I am doing Mass Spec (ABPP). The probe signal is suppressing my peptide signals.

-

Fix: Your removal was incomplete. Use the Methanol/Chloroform precipitation method. It is the gold standard for delipidating samples and removing hydrophobic contaminants (like SF probes) prior to digestion.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2853-2857. Link

-